Mal-propionylamido-PEG1-acetic acid
Description
Mal-propionylamido-PEG1-acetic acid is a bifunctional linker molecule featuring a maleimide group, a short polyethylene glycol (PEG1) spacer, and a carboxylic acid terminus. The maleimide group enables selective conjugation with thiol-containing biomolecules (e.g., cysteine residues in proteins), while the PEG1 spacer balances hydrophilicity and steric effects. The terminal acetic acid group facilitates further functionalization or coupling to amine-containing molecules via carbodiimide chemistry. This compound is widely utilized in bioconjugation, drug delivery, and targeted therapeutics due to its compact structure and controlled reactivity .
Properties
IUPAC Name |
2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8(12-4-6-19-7-11(17)18)3-5-13-9(15)1-2-10(13)16/h1-2H,3-7H2,(H,12,14)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDUXXCSGGSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG1-acetic acid typically involves the reaction of maleimide with propionylamido-PEG1-acetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using techniques like column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG1-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mal-propionylamido-PEG1-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of biomolecules to surfaces for biosensor development.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Used in the production of biocompatible materials for medical devices and implants .
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG1-acetic acid involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This interaction is facilitated by the maleimide group, which reacts specifically with thiols under mild conditions. The resulting conjugates are stable and retain their biological activity, making them useful in various applications .
Comparison with Similar Compounds
Mal-propionylamido-PEG7-Acetic Acid
Structural Differences :
- PEG Chain Length : PEG7 (7 ethylene glycol units) vs. PEG1 in the target compound.
- Hydrophilicity : The longer PEG7 spacer enhances solubility in aqueous systems compared to PEG1 .
- Flexibility : PEG7 reduces steric hindrance between conjugated molecules, enabling efficient binding in complex biologics .
Azido-PEG1-C2-Acid
Structural Differences :
Mal-amido-PEG24-Acid
Structural Differences :
Physicochemical Properties :
| Parameter | Mal-propionylamido-PEG1-Acetic Acid | Mal-amido-PEG24-Acid |
|---|---|---|
| PEG Length | 1 unit | 24 units |
| Molecular Weight | ~300–400 Da | 1297.47 Da |
| TPSA | ~80–100 (estimated) | 325.3 |
| Key Application | Targeted drug delivery | PROTAC development |
Research Findings and Industrial Relevance
- PEG Length Trade-offs : Shorter PEG chains (e.g., PEG1) favor tight conjugates with minimal steric interference, while longer chains (e.g., PEG7, PEG24) improve solubility and flexibility for large biomolecules .
- Functional Group Specificity : Maleimide-based compounds dominate thiol conjugation in antibody-drug conjugates, whereas azide derivatives are niche tools for click chemistry .
- Commercial Availability : Suppliers like AxisPharm and MedChemExpress offer PEG linkers with diverse configurations, underscoring their industrial demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
